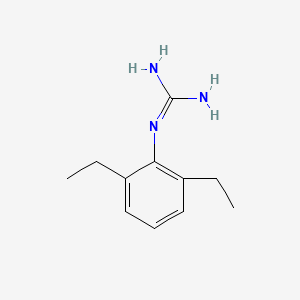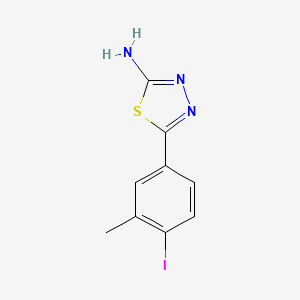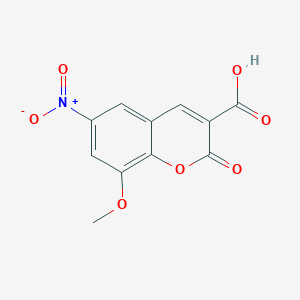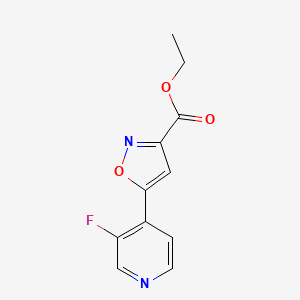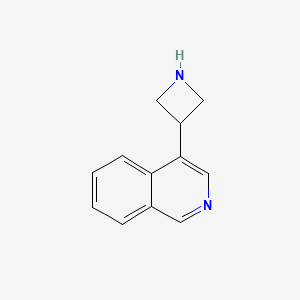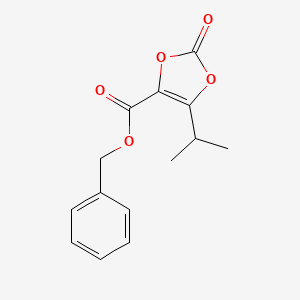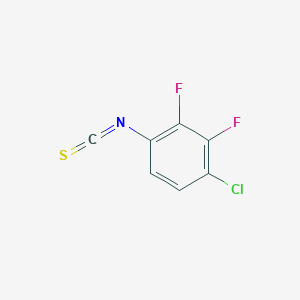
4-Cyano-3,5-difluoromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3,5-difluoromandelic acid is an organic compound with the molecular formula C9H5F2NO3 It is a derivative of mandelic acid, featuring cyano and difluoro substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
4-Cyano-3,5-difluoromandelic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with an inorganic acid, such as sulfuric acid, in the presence of an inert solvent. The reaction mixture is then subjected to distillation to isolate and purify the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Cyano-3,5-difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-Cyano-3,5-difluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism by which 4-Cyano-3,5-difluoromandelic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and difluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various therapeutic and industrial applications .
類似化合物との比較
Similar Compounds
3,5-Difluoromandelic acid: This compound lacks the cyano group but shares the difluoro substituents, making it similar in terms of reactivity and applications.
4-Cyano-3-fluoromandelic acid: This compound has a single fluorine substituent and a cyano group, offering a different balance of electronic effects.
4-Cyano-3,5-dichloromandelic acid: The chlorine substituents provide different reactivity compared to the fluorine analogs.
Uniqueness
4-Cyano-3,5-difluoromandelic acid is unique due to the combination of cyano and difluoro groups, which impart distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity.
特性
分子式 |
C9H5F2NO3 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC名 |
2-(4-cyano-3,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-6-1-4(8(13)9(14)15)2-7(11)5(6)3-12/h1-2,8,13H,(H,14,15) |
InChIキー |
HBHZOEBXGHZYFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


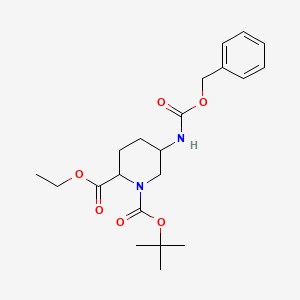
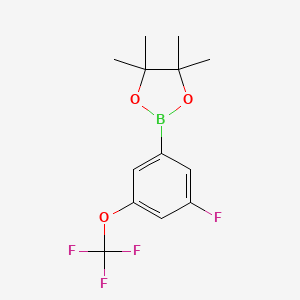
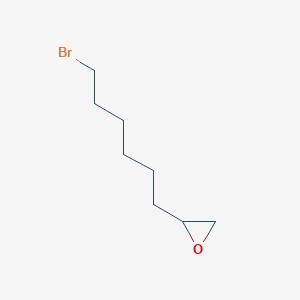
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
